REACTION_CXSMILES
|
C(O[C:4]([CH:6]1[NH:11][CH2:10][C:9]2[S:12][CH:13]=[N:14][C:8]=2[CH2:7]1)=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[K+].S([O-])([O-])(=O)=O.[Mg+2]>O1CCCC1.O>[CH3:4][CH:6]1[NH:11][CH2:10][C:9]2[S:12][CH:13]=[N:14][C:8]=2[CH2:7]1 |f:1.2.3.4.5.6,7.8,9.10|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
6-ethoxycarbonyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1CC2=C(CN1)SC=N2
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the termination of the reaction
|
Type
|
CUSTOM
|
Details
|
After removal of the insoluble matter
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Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue thus obtained
|
Type
|
DISTILLATION
|
Details
|
was purified by distillation under reduced pressure (1.5 mmHg, boiling point: 82 to 85° C.), whereby the title compound (6.10 g, 40%)
|
Type
|
CUSTOM
|
Details
|
was obtained as a colorless oil
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
CC1CC2=C(CN1)SC=N2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |